molecular formula C15H10ClN3O2 B11837244 6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine

6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine

Cat. No.: B11837244
M. Wt: 299.71 g/mol
InChI Key: YWJMZEZULTVJJK-SOFGYWHQSA-N
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Description

6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloro and nitro group, along with a styryl moiety, makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminopyridine, which undergoes a series of reactions to form the imidazo[1,2-a]pyridine core.

    Nitration: The nitro group is introduced via nitration reactions using nitric acid and sulfuric acid.

    Styryl Group Addition: The styryl moiety is added through a Heck reaction, which involves the coupling of a styrene derivative with the imidazo[1,2-a]pyridine core in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The nitro group plays a crucial role in its activity, often undergoing reduction to form reactive intermediates that interact with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine is unique due to the presence of the styryl group, which enhances its reactivity and potential applications in various fields. The combination of chloro and nitro groups further adds to its versatility in chemical reactions.

Properties

Molecular Formula

C15H10ClN3O2

Molecular Weight

299.71 g/mol

IUPAC Name

6-chloro-3-nitro-2-[(E)-2-phenylethenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H10ClN3O2/c16-12-7-9-14-17-13(15(19(20)21)18(14)10-12)8-6-11-4-2-1-3-5-11/h1-10H/b8-6+

InChI Key

YWJMZEZULTVJJK-SOFGYWHQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(N3C=C(C=CC3=N2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(N3C=C(C=CC3=N2)Cl)[N+](=O)[O-]

Origin of Product

United States

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